molecular formula C58H78N14O10 B10848392 DprwFwLL-NH2

DprwFwLL-NH2

Cat. No.: B10848392
M. Wt: 1131.3 g/mol
InChI Key: CZJDWLOOIMAJCD-JXDKTPIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DprwFwLL-NH2 is a synthetic peptide compound with the molecular formula C58H78N14O10. It is known for its inverse agonist activity at the human growth hormone secretagogue receptor type 1 (GHSR-1a), which is expressed in various tissues, including the brain and gastrointestinal tract . This compound has been studied for its potential therapeutic applications, particularly in regulating appetite and energy homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DprwFwLL-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: DprwFwLL-NH2 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues within the peptide can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the specific functional group being substituted.

Major Products Formed:

Scientific Research Applications

DprwFwLL-NH2 has several scientific research applications:

Mechanism of Action

DprwFwLL-NH2 exerts its effects by binding to the growth hormone secretagogue receptor type 1 (GHSR-1a). This receptor is involved in the regulation of growth hormone release, appetite, and energy homeostasis. By acting as an inverse agonist, this compound reduces the constitutive activity of GHSR-1a, leading to decreased signaling through pathways such as the inositol phosphate pathway .

Comparison with Similar Compounds

    Ghrelin: A natural ligand for GHSR-1a, known for stimulating appetite.

    MK-677: A synthetic agonist of GHSR-1a, used to increase growth hormone levels.

    BIM-28163: Another synthetic peptide with activity at GHSR-1a.

Comparison: DprwFwLL-NH2 is unique in its inverse agonist activity at GHSR-1a, whereas compounds like ghrelin and MK-677 act as agonists, stimulating the receptor. This unique activity profile makes this compound a valuable tool for studying the regulation of appetite and energy balance, as well as for potential therapeutic applications in conditions where reducing GHSR-1a activity is beneficial .

Properties

Molecular Formula

C58H78N14O10

Molecular Weight

1131.3 g/mol

IUPAC Name

(3S)-3-amino-4-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C58H78N14O10/c1-32(2)24-43(50(60)75)67-52(77)44(25-33(3)4)68-54(79)47(28-36-31-65-41-19-11-9-17-38(36)41)71-53(78)45(26-34-14-6-5-7-15-34)69-55(80)46(27-35-30-64-40-18-10-8-16-37(35)40)70-51(76)42(20-12-22-63-58(61)62)66-56(81)48-21-13-23-72(48)57(82)39(59)29-49(73)74/h5-11,14-19,30-33,39,42-48,64-65H,12-13,20-29,59H2,1-4H3,(H2,60,75)(H,66,81)(H,67,77)(H,68,79)(H,69,80)(H,70,76)(H,71,78)(H,73,74)(H4,61,62,63)/t39-,42+,43-,44-,45-,46+,47+,48+/m0/s1

InChI Key

CZJDWLOOIMAJCD-JXDKTPIUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H]6CCCN6C(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(CC(=O)O)N

Origin of Product

United States

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